Product packaging for Boc-(S)-alpha-(4-pyridinylmethyl)-proline(Cat. No.:CAS No. 1217722-02-5)

Boc-(S)-alpha-(4-pyridinylmethyl)-proline

Cat. No.: B6336460
CAS No.: 1217722-02-5
M. Wt: 306.36 g/mol
InChI Key: ZJIFSVVQZMXKEI-INIZCTEOSA-N
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Description

Significance of Alpha-Substituted Proline Analogues in Advanced Organic Synthesis

Proline, a unique proteinogenic amino acid, features a secondary amine incorporated into a pyrrolidine (B122466) ring, which imparts significant conformational rigidity. organic-chemistry.orgmerckmillipore.com This structural constraint makes it a "structure breaker" in peptides and proteins, influencing their folding and stability. merckmillipore.com The substitution at the alpha-carbon (the carbon atom adjacent to the carboxyl group) further modulates these properties, leading to analogues with tailored conformational preferences. acs.orgacs.org

The introduction of a substituent at the Cα position creates a tetrasubstituted carbon, which significantly influences the puckering of the pyrrolidine ring and the cis-trans isomerism of the peptide bond. acs.orgacs.org For instance, α-methylation can stabilize specific turn conformations in peptides. acs.org The steric demands of the α-substituent play a crucial role in dictating the accessible backbone conformations. acs.org These constrained analogues are powerful tools for conformational studies, helping to elucidate the relationship between peptide structure and biological activity. merckmillipore.com Furthermore, they serve as key building blocks in the synthesis of peptidomimetics and other bioactive molecules, including potent enzyme inhibitors and receptor antagonists. merckmillipore.comnih.gov The development of synthetic routes to access these highly substituted proline derivatives in an enantiopure form is an active area of research. organic-chemistry.orgnih.gov

The Role of the N-tert-Butoxycarbonyl (Boc) Protecting Group in Facilitating Chemical Transformations

The N-tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.comresearchgate.netjk-sci.com Its primary function is to render the highly nucleophilic amine group inert to various reaction conditions, thereby preventing unwanted side reactions while chemical modifications are performed elsewhere on the molecule. nih.gov

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. jk-sci.comwikipedia.org Its widespread use stems from its stability under a broad range of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophilic reagents. total-synthesis.comnih.gov This stability profile makes it "orthogonal" to other common protecting groups, such as the Fmoc (fluorenylmethyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups, which are removed by base and hydrogenolysis, respectively. total-synthesis.com

A key advantage of the Boc group is its facile removal under mild acidic conditions. researchgate.netwikipedia.org Treatment with acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) efficiently cleaves the carbamate (B1207046). total-synthesis.comjk-sci.comwikipedia.org The deprotection mechanism involves protonation of the carbonyl oxygen, which triggers fragmentation into the free amine, carbon dioxide, and a stable tertiary carbocation (isobutylene). total-synthesis.com This clean and efficient deprotection allows for the selective unmasking of the amine functionality at the desired stage of a synthetic sequence.

Table 1: Key Characteristics of the N-Boc Protecting Group

FeatureDescriptionCommon Reagents
Protection Reaction of an amine with (Boc)₂O to form a carbamate.Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA, DMAP) jk-sci.comwikipedia.org
Stability Resistant to basic conditions, catalytic hydrogenation, and many nucleophiles. total-synthesis.comnih.govN/A
Deprotection Acid-catalyzed cleavage to regenerate the free amine.Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) total-synthesis.comwikipedia.org
Orthogonality Cleavage conditions do not affect other common protecting groups like Fmoc or Cbz. total-synthesis.comN/A

General Overview of Chiral Amino Acid Derivatives as Versatile Building Blocks in Chemical Research

Chiral amino acid derivatives are fundamental building blocks in asymmetric synthesis, a field dedicated to creating specific stereoisomers of chiral molecules. nih.govresearchgate.net Their importance is underscored by the fact that the vast majority of biological targets, such as enzymes and receptors, are themselves chiral, meaning they interact differently with different enantiomers of a drug molecule. This has driven a high demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. nih.govenamine.net

These derivatives are utilized in several key ways:

Chiral Precursors: Naturally occurring amino acids from the "chiral pool" provide a readily available source of chirality, serving as starting materials for the synthesis of complex molecules. researchgate.netenamine.net

Chiral Auxiliaries: A chiral amino acid derivative can be temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction, inducing asymmetry and then being cleaved off. researchgate.net

Chiral Reagents and Catalysts: Amino acids and their derivatives can act as organocatalysts, facilitating stereoselective reactions without the need for metal catalysts. organic-chemistry.orgresearchgate.net

The synthesis of novel, unnatural amino acid derivatives expands the toolbox available to chemists, enabling the design of molecules with unique structural and functional properties for applications in peptide drug design and materials science. nih.gov

Contextualizing Boc-(S)-alpha-(4-pyridinylmethyl)-proline within the Landscape of Pyrrolidine-Based Scaffolds

This compound stands as a specialized and highly valuable building block within the broader class of pyrrolidine-based scaffolds. The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.netfrontiersin.org Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, which is crucial for optimizing drug-receptor interactions. nih.govresearchgate.netnih.gov

This particular compound integrates several key features:

The (S)-Proline Core: It is built upon the L-proline framework, providing the fundamental rigid pyrrolidine ring with a defined stereocenter at the C-2 position.

The N-Boc Group: As discussed, the Boc group ensures the compound's stability and facilitates its use as a building block in controlled, sequential syntheses, such as solid-phase peptide synthesis. chemimpex.comchemimpex.com

While specific research on this compound is not extensively documented in public literature, its structure strongly suggests its utility as a key intermediate for creating complex peptides and novel drug candidates. Analogous compounds are employed in the development of pharmaceuticals for oncology and neurology. chemimpex.com Its design allows for the strategic introduction of a conformationally constrained, functionalized amino acid residue into a peptide chain or small molecule, enabling chemists to fine-tune the steric and electronic properties of the final product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O4 B6336460 Boc-(S)-alpha-(4-pyridinylmethyl)-proline CAS No. 1217722-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-4-7-16(18,13(19)20)11-12-5-8-17-9-6-12/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,19,20)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIFSVVQZMXKEI-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139806
Record name 1-(1,1-Dimethylethyl) (2S)-2-(4-pyridinylmethyl)-1,2-pyrrolidinedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217722-02-5
Record name 1-(1,1-Dimethylethyl) (2S)-2-(4-pyridinylmethyl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S)-2-(4-pyridinylmethyl)-1,2-pyrrolidinedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Asymmetric Synthesis Methodologies for S Alpha 4 Pyridinylmethyl Proline Derivatives

Strategies for Stereoselective Construction of the Pyrrolidine (B122466) Ring System with Alpha-Substituents

The creation of an α-substituted pyrrolidine ring with a defined stereochemistry is the foundational challenge in synthesizing derivatives like (S)-alpha-(4-pyridinylmethyl)-proline. Several core strategies have been developed to achieve this, ranging from the use of chiral starting materials to complex cycloaddition reactions. nih.govmdpi.com

One of the most common approaches begins with readily available chiral molecules, often referred to as the "chiral pool." mdpi.com L-proline or its derivatives, such as L-pyroglutamic acid, serve as frequent starting points, embedding the initial stereocenter from which subsequent transformations are built. nih.gov Another powerful method involves 1,3-dipolar cycloadditions between azomethine ylides and dipolarophiles, which can simultaneously generate up to four stereogenic centers in a controlled manner. acs.org For instance, the reaction between a chiral N-tert-butanesulfinyl imine and a glycine (B1666218) α-imino ester derivative, catalyzed by Ag₂CO₃, can produce highly substituted proline derivatives with excellent regio- and diastereoselectivity. acs.org

Other innovative strategies include stereoselective cyclization of acyclic precursors and ring-expansion reactions. mdpi.com For example, the intramolecular cyclization of an acyclic aminoaldehyde using NaH can form a Boc-protected pyrrolidine structure. mdpi.com The table below summarizes key strategies for the stereocontrolled synthesis of the α-substituted pyrrolidine core.

Synthesis StrategyDescriptionKey FeaturesCitations
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules like L-proline or L-pyroglutamic acid as the starting scaffold.Inherits stereochemistry from the starting material; often requires multiple functional group interconversions. nih.govmdpi.com
1,3-Dipolar Cycloaddition Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring.Capable of creating multiple stereocenters in a single step with high control. acs.org
Alkylation of Proline Enolates Direct functionalization at the α-position of a proline derivative via its enolate equivalent.A direct method for introducing the α-substituent. nih.gov
Intramolecular Cyclization Cyclization of a suitably functionalized acyclic precursor to form the pyrrolidine ring.Effective for building the ring from linear starting materials. mdpi.com
Nucleophilic Ring Opening Opening of spiro-β-lactams with nucleophiles to yield modified proline structures.Provides access to unique proline analogues through stereoselective [2+2] cycloaddition followed by ring opening. nih.gov

Enantioselective Approaches to Install the 4-Pyridinylmethyl Moiety

Once the pyrrolidine scaffold is established, the next critical step is the enantioselective introduction of the 4-pyridinylmethyl group at the α-position. This is typically achieved through catalytic asymmetric reactions that ensure the correct stereochemical outcome.

Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for the asymmetric α-functionalization of carbonyl compounds. rsc.orgresearchgate.net L-proline itself can act as a "simplest enzyme" to catalyze reactions with high stereoselectivity. researchgate.net The mechanism often involves the formation of a nucleophilic enamine or a reactive iminium ion intermediate from the proline catalyst and a carbonyl substrate. rsc.orgnih.gov This intermediate then reacts with an electrophile, such as 4-pyridinecarboxaldehyde, in a highly controlled, stereoselective manner. nih.gov

Research has shown that proline-catalyzed α-alkylation of aldehydes provides an effective route to functionalized derivatives. rsc.orgnih.gov Furthermore, modified proline catalysts have been developed to improve upon the performance of proline, offering better yields and enantioselectivities in a wider range of solvents. researchgate.net An alternative approach involves a chirality transfer method where a chiral auxiliary on the proline nitrogen directs the stereoselective alkylation at the α-carbon, followed by a rearrangement to install the substituent. researchgate.net

Catalyst TypeReactionKey FeaturesCitations
L-Proline Asymmetric α-alkylation, Aldol (B89426), Mannich reactionsReadily available, non-toxic, bifunctional catalyst. rsc.orgresearchgate.net
Modified Proline Derivatives Asymmetric Aldol, Michael reactionsImproved solubility, higher yields, and enantioselectivities compared to proline. researchgate.net
Chiral Phosphine [3+2] AnnulationForms pyrroline (B1223166) intermediates with high yield and enantiomeric excess (ee). nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds, including the attachment of heteroaryl groups. researchgate.net Reactions such as the Suzuki, Stille, and Heck couplings provide versatile methods to connect a suitably functionalized pyrrolidine ring with a 4-pyridinylmethyl precursor. thieme.deresearchgate.net

For example, a proline derivative bearing a leaving group (e.g., a halide or triflate) at the α-position can be coupled with a 4-pyridinylmethyl organometallic reagent, such as a boronic acid (Suzuki coupling) or an organotin compound (Stille coupling). researchgate.net The reaction is catalyzed by a palladium complex, which facilitates the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle. The synthesis of 4-(arylmethyl)prolines via Suzuki cross-coupling has been demonstrated as an effective strategy. thieme.de These methods are highly valued for their functional group tolerance and reliability in constructing complex molecular frameworks. researchgate.net

Coupling ReactionPyrrolidine PartnerPyridinyl PartnerCatalyst SystemCitations
Suzuki Coupling α-Halogenated or α-Triflyloxy Proline4-Pyridinylmethyl Boronic Acid/EsterPd(0) catalyst (e.g., Pd(PPh₃)₄) + Base thieme.de
Stille Coupling α-Halogenated Proline4-Pyridinylmethyl StannanePd(0) catalyst (e.g., Pd(PPh₃)₄) researchgate.net
Heck-type Reaction Proline derivative (as transient palladacycle)4-Vinylpyridine derivativePd(II) catalyst researchgate.net

Optimization of Protecting Group Chemistry for N-Boc-Pyrrolidinecarboxylic Acids

The tert-butoxycarbonyl (Boc) group is a crucial amine protecting group in peptide and amino acid synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. organic-chemistry.orgtotal-synthesis.com

The most common method for introducing the Boc group is through the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.orgmasterorganicchemistry.com This reaction can be performed under various conditions, including aqueous or anhydrous systems, often in the presence of a base. organic-chemistry.org For proline, a classic procedure involves using 1,1,3,3-tetramethylguanidine (B143053) as the base with tert-butyl phenyl carbonate in dimethyl sulfoxide (B87167) (DMSO). orgsyn.org

Numerous reagents and catalytic systems have been developed to optimize this protection step for efficiency and chemoselectivity. organic-chemistry.org These include alternative Boc-donating reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON) and various catalysts to facilitate the reaction under mild or even solvent-free conditions. organic-chemistry.orgsigmaaldrich.com For instance, a catalyst-free N-tert-butyloxycarbonylation of amino acids in water has been reported as a green and efficient method that yields optically pure products. organic-chemistry.orgnih.gov

ReagentBase/CatalystSolventKey FeaturesCitations
Di-tert-butyl dicarbonate ((Boc)₂O) NaOH, Et₃N, etc.Aqueous or organicMost common, versatile, and widely used reagent. organic-chemistry.orgmasterorganicchemistry.com
Di-tert-butyl dicarbonate ((Boc)₂O) None (Catalyst-free)Water/AcetoneEco-friendly, chemoselective, preserves optical purity. organic-chemistry.orgnih.gov
tert-Butyl Phenyl Carbonate 1,1,3,3-TetramethylguanidineDMSOHigh-yielding procedure for Boc-proline. orgsyn.org
BOC-ON Triethylamine (Et₃N)Aq. Dioxane/AcetoneRapid reaction at room temperature; avoids thermally unstable reagents. sigmaaldrich.com
Di-tert-butyl dicarbonate ((Boc)₂O) Iodine (catalytic)Solvent-freeEfficient and practical protocol at ambient temperature. organic-chemistry.org

A critical consideration in the synthesis of chiral α-amino acids is the preservation of stereochemical integrity at the α-carbon. youtube.com The α-proton can be acidic, and harsh reaction conditions (highly basic or acidic) can lead to its removal and subsequent racemization or epimerization. youtube.com

Fortunately, the standard conditions for both the installation and removal of the Boc group are generally mild enough to prevent loss of stereochemical integrity. organic-chemistry.org Procedures for N-Boc protection using (Boc)₂O, especially under catalyst-free or carefully controlled basic conditions, are known to be stereoconservative. organic-chemistry.orgnih.gov Deprotection is typically achieved with anhydrous strong acids, such as trifluoroacetic acid (TFA), which cleave the carbamate (B1207046) without affecting the chiral center. masterorganicchemistry.comnih.gov The orthogonality of the Boc group to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) allows for complex, multi-step syntheses while maintaining the stereochemistry of all chiral centers. total-synthesis.com The development of stereoconservative protection and deprotection methods is a key achievement in peptide and amino acid chemistry. organic-chemistry.org

Purification and Spectroscopic Characterization Techniques for Stereoisomeric Purity

The successful asymmetric synthesis of α-substituted proline derivatives, such as Boc-(S)-alpha-(4-pyridinylmethyl)-proline, is critically dependent on robust methods for purification and characterization to ensure high stereoisomeric purity. The final product of a synthesis is often a mixture containing not only the desired stereoisomer but also diastereomers and potentially the undesired enantiomer. Therefore, a multi-step approach involving chromatographic separation and spectroscopic analysis is essential to isolate the target compound and verify its absolute configuration and enantiomeric excess (e.e.).

Purification of Stereoisomers

The primary methods for purifying stereoisomers of proline derivatives involve chromatography. The choice of technique depends on the nature of the isomeric mixture.

Column Chromatography for Diastereomer Separation: In many synthetic strategies, diastereomeric intermediates are formed. These diastereomers possess different physical properties, allowing for their separation using standard silica (B1680970) gel column chromatography. For instance, the separation of diastereomeric amino nitriles and other proline precursors has been effectively achieved using column chromatography. researchgate.net The selection of an appropriate eluent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is determined empirically to maximize the resolution between the diastereomers. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product or to separate enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and definitive technique. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govnih.gov

Stationary Phases: Polysaccharide-based columns, such as Chiralpak® series (e.g., Chiralpak AD-H), are frequently employed for the resolution of N-protected proline derivatives. researchgate.netnih.gov Other effective CSPs include those based on quinine (B1679958) or d-penicillamine. nih.gov

Mobile Phases: The mobile phase composition is crucial for achieving baseline separation. nih.gov For normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326) is common. nih.govchemimpex.com A small amount of an acidic additive, like trifluoroacetic acid (TFA), is often included to improve peak shape and resolution. researchgate.net

Derivatization: For proline derivatives lacking a suitable chromophore for UV detection, a derivatization step is necessary. Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to introduce a fluorescent or UV-active tag, enabling sensitive detection. researchgate.netthieme.de

The following table summarizes typical chiral HPLC conditions used for the analysis of related Boc-protected proline derivatives.

Table 1: Representative Chiral HPLC Conditions for Proline Derivatives
ParameterConditionReference Compound Type
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)Boc-proline derivatives researchgate.netnih.gov
Mobile PhaseHexane/Ethanol with 0.1% TFABoc-proline derivatives nih.gov
DetectionUV (e.g., 210 nm or after derivatization)General proline derivatives chemimpex.com
Flow Rate0.5 - 1.0 mL/minGeneral HPLC practice researchgate.net

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations. It often provides better resolution, shorter analysis times, and is considered a greener technology. nih.gov For Boc-protected proline derivatives, SFC with a polysaccharide-type CSP can achieve excellent separation of enantiomers. nih.gov

Spectroscopic Characterization

Once the compound is purified, various spectroscopic techniques are employed to confirm its chemical structure and stereoisomeric integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

Chiral Shift Reagents: To determine enantiomeric purity by NMR, chiral lanthanide shift reagents can be added to the sample. These reagents form transient diastereomeric complexes with the enantiomers, causing their corresponding signals in the ¹H NMR spectrum to be shifted to different extents, allowing for quantification by integration. mdpi.comchemicalbook.com

2D NMR: Techniques like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons, confirming the precise structure, including the α-substitution pattern of the proline ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio ([M+H]⁺) of the molecular ion. fujifilm.com

Optical Rotation: The measurement of specific rotation ([α]D) is a fundamental technique for characterizing chiral compounds. A non-zero value indicates that the sample is optically active and thus enantioenriched. The sign (+ or -) and magnitude of the rotation are characteristic properties of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For example, the related compound Boc-(S)-alpha-(4-biphenylmethyl)proline shows a specific rotation of -121 ± 2º. chemimpex.com

The table below lists the expected spectroscopic and physical data for this compound based on data from closely related analogs.

Table 2: Expected Physicochemical and Spectroscopic Data for this compound
PropertyExpected Value / CharacteristicsReference Compound
Molecular FormulaC₁₆H₂₂N₂O₄-
Molecular Weight306.36 g/mol-
AppearanceWhite to off-white solidBoc-(R)-γ-(4-pyridinylmethyl)-L-proline chemimpex.com
Purity (HPLC)≥98%General standard for isolated compounds chemimpex.comchemimpex.com
¹H NMRCharacteristic peaks for Boc (~1.4 ppm), pyrrolidine ring, and 4-pyridinylmethyl protonsGeneral N-Boc-proline derivatives rsc.orgchemicalbook.com
Mass Spec (ESI-MS)[M+H]⁺ ≈ 307.16Calculated
Optical Rotation [α]DSpecific value dependent on conditions (e.g., c=1 in EtOH)Boc-protected proline derivatives chemimpex.comchemimpex.com

Advanced Applications in Asymmetric Catalysis and Chiral Auxiliary Design

Exploration of Boc-(S)-alpha-(4-pyridinylmethyl)-proline as an Organocatalyst or Precursor

A critical feature of this compound in the context of organocatalysis is the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine (B122466) nitrogen. This group prevents the secondary amine from participating directly in catalytic cycles that require the formation of enamine or iminium intermediates. Consequently, the compound in its protected form is catalytically inactive for these transformations. It must be viewed as a precursor to the active catalyst, which is generated upon the removal of the Boc group to liberate the secondary amine of the proline ring. The resulting catalyst, (S)-alpha-(4-pyridinylmethyl)-proline, can then engage in various stereoselective transformations.

Once deprotected, the (S)-alpha-(4-pyridinylmethyl)-proline catalyst can facilitate reactions via an enamine intermediate. This catalytic cycle is fundamental to a range of classic carbon-carbon bond-forming reactions. The secondary amine of the proline derivative reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine. The inherent chirality of the proline scaffold directs the subsequent attack of this enamine onto an electrophile, controlling the stereochemical outcome of the reaction.

Key transformations relying on this pathway include:

Aldol (B89426) Reaction: The enamine derived from a ketone adds to an aldehyde, producing a chiral β-hydroxy ketone. The stereoselectivity is governed by a well-ordered, chair-like transition state involving the enamine and the aldehyde.

Mannich Reaction: This three-component reaction involves an aldehyde, an amine, and a ketone. The proline-derived catalyst forms an enamine with the ketone, which then attacks an imine generated in situ from the aldehyde and amine, yielding chiral β-amino carbonyl compounds.

Michael Addition: The chiral enamine can add to α,β-unsaturated carbonyl compounds in a conjugate fashion, creating a new stereocenter with high enantioselectivity.

The table below illustrates the potential efficacy of the deprotected form of this compound by showing typical results for proline-catalyzed stereoselective transformations.

Table 1: Illustrative Performance of Proline-Type Catalysts in Enamine-Mediated Reactions Note: This data is representative of reactions catalyzed by L-proline and its derivatives and illustrates the expected potential for the deprotected form of this compound.

ReactionSubstrate 1 (Donor)Substrate 2 (Acceptor)Typical YieldTypical Enantiomeric Excess (ee)
Aldol Addition Acetone4-Nitrobenzaldehyde>90%>99% (syn)
Mannich Reaction AcetoneBenzaldehyde / p-Anisidine~50%94% (syn)
Michael Addition CyclopentanoneNitrostyrene>95%>99%

In addition to enamine catalysis, the deprotected (S)-alpha-(4-pyridinylmethyl)-proline can activate α,β-unsaturated aldehydes and ketones through the formation of a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, enhancing its electrophilicity and opening it up to nucleophilic attack. The chiral environment provided by the catalyst ensures that the nucleophile adds to one specific face of the molecule, thereby controlling the stereochemistry.

This activation mode is central to various transformations, including Diels-Alder reactions and cascade sequences where multiple bonds are formed in a single operation. For example, an iminium-enamine cascade can be designed where the reaction of an enal with a nucleophile generates an enamine intermediate, which then participates in a subsequent reaction. Such pathways are highly efficient for the rapid construction of complex, stereochemically rich molecules from simple precursors.

The structure of deprotected (S)-alpha-(4-pyridinylmethyl)-proline is inherently bifunctional. It contains two key basic sites: the secondary amine of the pyrrolidine ring and the nitrogen atom of the pyridyl ring. This dual functionality allows for a more complex and potentially more effective catalytic mechanism.

In a bifunctional catalytic cycle, the pyrrolidine amine would form the requisite enamine, acting as the covalent catalyst. Simultaneously, the pyridyl moiety can act as a Lewis base or a Brønsted base/acid through hydrogen bonding. This secondary interaction can help to organize the transition state, activate the electrophile, or facilitate proton transfer steps, leading to enhanced reactivity and stereoselectivity compared to a simple proline catalyst. This cooperative action between the two functional groups is a hallmark of advanced catalyst design.

Utilization as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

Unlike its role as an organocatalyst precursor, the intact this compound molecule is well-suited for use as a chiral ligand in metal-catalyzed asymmetric reactions. The Boc group remains in place, and the compound coordinates to a metal center through other functionalities.

This compound can act as a bidentate ligand, coordinating to a metal atom through two distinct points:

The nitrogen atom of the 4-pyridinylmethyl side chain.

One of the oxygen atoms of the carboxylate group.

The formation of such a chelate creates a rigid, chiral environment around the metal center. The synthesis of these complexes typically involves reacting the proline derivative with a suitable metal precursor (e.g., a salt or an organometallic complex of iridium, rhodium, ruthenium, or palladium) in an appropriate solvent. The resulting chiral metal complex is the active catalyst for the desired asymmetric transformation.

Chiral metal complexes derived from ligands like this compound are prime candidates for evaluation in a variety of catalytic processes, most notably asymmetric hydrogenation. In this reaction, the chiral ligand environment dictates the facial selectivity of hydrogen addition to a prochiral olefin, leading to a product with high enantiomeric excess. The combination of the rigid proline backbone and the coordinating pyridyl group can effectively shield one face of the substrate when it is bound to the metal center.

Besides hydrogenation, such complexes could be evaluated in other important metal-catalyzed reactions, including:

Asymmetric hydrosilylation

Asymmetric C-H activation

Enantioselective conjugate additions

The table below outlines potential applications and the expected outcomes for metal complexes of this proline derivative in asymmetric catalysis.

Table 2: Potential Applications of Metal-Boc-(S)-alpha-(4-pyridinylmethyl)-proline Complexes in Asymmetric Catalysis

Catalytic ReactionMetal Center (Example)Substrate TypeDesired Outcome
Asymmetric Hydrogenation Iridium (Ir), Rhodium (Rh)Prochiral Alkenes, IminesHigh yield and enantioselectivity (>95% ee) in the reduced product.
Asymmetric Hydrosilylation Rhodium (Rh), Palladium (Pd)Ketones, IminesEnantiomerically enriched alcohols or amines after workup.
Asymmetric C-C Coupling Palladium (Pd), Nickel (Ni)Aryl halides and organometallic reagentsChiral biaryl compounds or other cross-coupled products.

Application as a Chiral Building Block in the Synthesis of Complex Molecular Architectures

The unique, conformationally restricted cyclic structure of proline makes it a valuable scaffold in chemical synthesis. ethz.ch Non-natural, substituted proline derivatives, in particular, serve as powerful chiral building blocks for constructing complex molecular architectures with high stereochemical control. nih.govsigmaaldrich.com this compound belongs to a class of 4-substituted proline analogues that are of significant interest due to the potential for introducing diverse functionalities. ethz.ch The pyridinylmethyl group at the 4-position offers a site for hydrogen bonding, metal coordination, and other non-covalent interactions, making this compound a versatile precursor for a range of intricate molecular designs.

A general synthetic strategy has been developed for 4-(arylmethyl)proline derivatives, which is applicable for the synthesis of this compound. This route provides access to a variety of analogues suitable for further chemical manipulation. ethz.ch

Table 1: Generalized Synthetic Route for 4-(Arylmethyl)proline Derivatives

StepDescriptionStarting MaterialKey ReagentsIntermediate/ProductReference
1Boc Protection(2S,4R)-4-hydroxyproline(Boc)₂ON-Boc-(2S,4R)-4-hydroxyproline ethz.ch
2OxidationN-Boc-(2S,4R)-4-hydroxyprolineDess-Martin periodinaneN-Boc-4-oxoproline ethz.ch
3EsterificationN-Boc-4-oxoprolinetBu-Br, Ag₂Otert-Butyl N-Boc-4-oxoprolinate ethz.ch
4Wittig Reactiontert-Butyl N-Boc-4-oxoprolinatePh₃PCH₂Br, KHMDStert-Butyl N-Boc-4-methyleneprolinate ethz.ch
5Hydroborationtert-Butyl N-Boc-4-methyleneprolinate9-Borabicyclo[3.3.1]nonane (9-BBN)Organoborane intermediate ethz.ch
6Suzuki CouplingOrganoborane intermediateAryl halide (e.g., 4-(halomethyl)pyridine), Pd catalyst, basetert-Butyl N-Boc-4-(arylmethyl)prolinate ethz.ch
7Deprotectiontert-Butyl N-Boc-4-(arylmethyl)prolinateTrifluoroacetic acid (TFA)Boc-4-(arylmethyl)proline ethz.ch

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of chemical peptide synthesis, particularly in the classical solid-phase peptide synthesis (SPPS) methodologies developed by Bruce Merrifield. peptide.comnih.gov this compound, being a Boc-protected amino acid, is suitably configured for incorporation into peptide chains using SPPS protocols. chemimpex.comsigmaaldrich.com The Boc group masks the alpha-amino group during the coupling of amino acid residues, and it can be readily removed with acids like trifluoroacetic acid (TFA) to allow for the stepwise elongation of the peptide chain. peptide.comnih.gov

The incorporation of non-natural proline analogues like this compound is a key strategy for developing peptides and peptidomimetics with enhanced properties. nih.gov The rigid pyrrolidine ring restricts the conformational freedom of the peptide backbone, which can be critical for biological activity. nih.govbeilstein-journals.org The 4-pyridinylmethyl substituent introduces a functional handle that can modulate the peptide's pharmacological profile, for instance, by acting as an inhibitor or modulator for biological targets. chemimpex.com

Close structural analogs, such as Boc-(S)-a-(4-biphenylmethyl)proline, are utilized as key intermediates in the synthesis of complex peptides and in the design of novel therapeutic agents. chemimpex.com Similarly, this compound serves as a valuable building block for creating peptidomimetics where the proline scaffold induces specific secondary structures, such as turns. nih.goviris-biotech.de These conformationally constrained peptidomimetics are instrumental in drug discovery, particularly for targeting protein-protein interactions. nih.gov

Spirocyclic structures, which contain two rings connected by a single common atom, are increasingly important motifs in drug design. beilstein-journals.org Proline derivatives are frequently employed as chiral starting materials for the enantioselective synthesis of complex spirocyclic scaffolds. nih.govresearchgate.netmdpi.com

The synthetic pathway to 4-(arylmethyl)prolines proceeds through a key intermediate, N-Boc-4-methyleneproline. ethz.ch This unsaturated proline derivative is itself a versatile precursor for constructing spirocyclic systems. nih.govmdpi.com For example, N-Boc-4-methyleneproline derivatives can be transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial component in the synthesis of the antiviral drug ledipasvir. nih.govresearchgate.netmdpi.com This highlights the potential of intermediates in the synthesis of this compound to be diverted for the construction of valuable, conformationally rigid spirocyclic architectures. The synthesis of such scaffolds often relies on stereoselective cyclization reactions, where the inherent chirality of the proline core directs the formation of the new stereocenters. nih.govchemrxiv.org

The use of chiral building blocks is fundamental to the development of advanced organic materials with specific optical, electronic, or catalytic properties. sigmaaldrich.com this compound, with its defined stereochemistry and functional side chain, is a promising precursor for such materials. ethz.ch

The pyridinyl moiety in the compound's structure is a nitrogen-containing heterocycle known for its ability to coordinate with metal ions. This property can be exploited to construct metal-organic frameworks (MOFs) or chiral catalysts. The proline backbone ensures a specific three-dimensional arrangement, which can translate into enantioselective recognition or catalytic activity in the final material.

The development of synthetic routes to access diverse 4-(arylmethyl)proline derivatives provides a valuable toolkit for chemists. ethz.ch By varying the aryl group, a library of building blocks can be created, each capable of imparting different properties to the resulting materials. The incorporation of these proline derivatives can influence the supramolecular organization and lead to materials with novel functionalities for applications in chemistry and chemical biology. ethz.ch

Conformational Analysis and Stereochemical Investigations

Conformational Preferences of the Pyrrolidine (B122466) Ring and Alpha-Substituent

The proline residue is unique among proteinogenic amino acids due to its secondary amine being incorporated into a five-membered pyrrolidine ring. nih.gov This cyclic structure imparts significant conformational rigidity, restricting the main-chain dihedral angle ϕ. nih.govnih.gov The pyrrolidine ring itself is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo (down) and Cγ-endo (up), which describe the position of the Cγ atom relative to the plane of the other four ring atoms. These puckering preferences are known to have a profound effect on the structure and stability of peptides. nih.gov

FeatureDescriptionConformational Impact
Pyrrolidine Ring Five-membered heterocyclic ring.Inherently rigid, restricting the ϕ dihedral angle. Exists in Cγ-exo and Cγ-endo puckered conformations. nih.gov
Alpha-Substituent The 4-pyridinylmethyl group attached to the α-carbon.Reduces the overall conformational flexibility of the ring. nih.gov Creates a steric bias, favoring a specific ring pucker to minimize energetic strain.

Impact of the N-Boc Group on Urethane (B1682113) Rotamer Equilibria and Conformational Flexibility

The N-Boc (tert-butoxycarbonyl) protecting group plays a crucial role in modulating the conformational properties of the proline scaffold. The urethane linkage formed between the Boc group and the proline nitrogen can exist as two distinct planar rotamers: cis and trans. This equilibrium is a well-documented phenomenon in N-acylated prolines and is a key determinant of their conformational behavior.

The steric bulk of the tert-butyl group significantly influences this equilibrium. In some derivatives, such as N-Boc-4,4-difluoro-L-proline, the combination of the Boc group and ring substituents can heavily favor one rotamer over the other, with a reported preference for the cis-conformer. ossila.com The interconversion between the cis and trans rotamers is often slow on the NMR timescale, leading to the appearance of two distinct sets of signals for the atoms near the proline ring. This conformational heterogeneity introduced by the N-Boc group affects the molecule's shape, flexibility, and how it presents its binding epitopes to other molecules.

RotamerDescriptionSignificance
cis The α-carbon and the tert-butyl group are on the same side of the C-N bond.Can be significantly populated or even favored depending on other substituents and solvent conditions. ossila.com
trans The α-carbon and the tert-butyl group are on opposite sides of the C-N bond.Often the major rotamer, but the energy difference between cis and trans is small enough to allow for a dynamic equilibrium.

Influence of the 4-Pyridinylmethyl Substituent on Stereochemical Outcomes in Derivative Formation

The 4-pyridinylmethyl group at the alpha-position exerts a powerful influence on the stereochemical course of reactions involving the proline derivative. This influence stems from both steric and electronic effects.

Steric Hindrance: The bulky substituent acts as a stereodirecting group. In reactions such as alkylations or aldol (B89426) additions, reagents will preferentially approach the proline scaffold from the face opposite the 4-pyridinylmethyl group, leading to a high degree of diastereoselectivity. Quantum mechanical calculations on similar proline-catalyzed reactions have demonstrated the importance of steric factors in determining stereoisomeric product ratios. nih.gov

Electronic and Coordinating Effects: The pyridine (B92270) ring is not merely a passive bulky group. Its nitrogen atom can act as a hydrogen bond acceptor or coordinate to metal centers. In metal-catalyzed reactions, this coordinating ability can be crucial, potentially locking the transition state into a specific geometry and thereby enhancing stereocontrol. acs.org This combination of steric bulk and potential for non-covalent interactions makes the 4-pyridinylmethyl substituent a key controller of stereochemical outcomes in the formation of more complex derivatives. nih.gov Studies on the synthesis of α-quaternary proline derivatives highlight that the chirality of the starting material can be effectively transferred during cyclization reactions, a concept known as "memory of chirality," which is heavily influenced by the nature of the substituents. nih.gov

Advanced Spectroscopic Techniques for Stereochemical Elucidation

Determining the complex three-dimensional structure and stereochemistry of Boc-(S)-alpha-(4-pyridinylmethyl)-proline and its derivatives requires a suite of advanced analytical techniques.

High-Resolution NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for conformational analysis in solution. High-resolution 1H NMR can be used to determine the trans/cis ratio of the urethane bond rotamers and to analyze the main chain conformation of peptides containing the proline derivative. nih.gov For complete and unambiguous assignment of complex spectra, multidimensional NMR experiments such as COSY, HSQC, and HMBC are essential, similar to methods used for assigning protein backbones. nih.gov Furthermore, specialized techniques like 19F NMR have been used with fluorinated proline analogs to precisely study ring pucker and dynamics, illustrating the advanced capabilities of NMR in this field. copernicus.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is indispensable for the separation and analysis of enantiomers and diastereomers of proline derivatives. nih.gov

Direct Methods: These methods utilize a chiral stationary phase (CSP) that interacts differently with each stereoisomer. Polysaccharide-based columns (e.g., Chiralpak) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic) are highly effective for the baseline resolution of N-Boc protected amino acids. nih.govsigmaaldrich.com

Indirect Methods: This approach involves reacting the proline derivative with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net

HPLC MethodPrincipleTypical Stationary PhaseMobile Phase ExampleReference
Direct Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Polysaccharide-type (e.g., Chiralpak AD-H)Hexane (B92381)/Ethanol (B145695)/TFA researchgate.net
Direct Chiral HPLC Multimodal interactions with macrocyclic glycopeptide phases.Teicoplanin-based (e.g., CHIROBIOTIC T)Reversed-phase with volatile buffers (e.g., Ammonium Trifluoroacetate) sigmaaldrich.com
Indirect Chiral HPLC Conversion of enantiomers to diastereomers prior to separation.Standard achiral (e.g., C18)Varies based on the derivative. researchgate.net

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), can be used for the chiral analysis of proline derivatives. However, due to their low volatility and polar nature, derivatization is a prerequisite. sigmaaldrich.com A common method involves a two-step process: methylation of the carboxylic acid group followed by acylation (e.g., with acetic or trifluoroacetic anhydride) of the secondary amine after removal of the Boc group. sigmaaldrich.com This process yields a volatile, less polar derivative suitable for GC analysis. The resulting enantiomers can then be separated on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative. sigmaaldrich.comnih.gov

GC Derivatization StepReagent ExamplePurpose
1. Esterification Methanolic HClConverts the carboxylic acid to a methyl ester, increasing volatility. sigmaaldrich.com
2. Acylation Acetic Anhydride or Trifluoroacetic AnhydrideProtects the amine group, improving peak shape and further increasing volatility. sigmaaldrich.com

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction pathways of proline-catalyzed reactions, such as aldol (B89426) and Michael additions. acs.orgacs.orgresearchgate.net These calculations allow for the mapping of the potential energy surface, identifying intermediates and transition states, and determining the rate-determining steps of the catalytic cycle. researchgate.netresearchgate.net For a catalyst like Boc-(S)-alpha-(4-pyridinylmethyl)-proline, DFT studies would typically begin with the formation of an enamine intermediate between the catalyst and a carbonyl substrate. wikipedia.orgpnas.org Subsequent steps, including the crucial C-C bond formation and hydrolysis to release the product and regenerate the catalyst, can be modeled to understand the complete catalytic cycle. acs.orgpnas.org

The solvent environment plays a critical role in these reactions, and DFT calculations can incorporate solvent effects to provide a more accurate picture of the reaction energetics. acs.orgresearchgate.net For instance, polar aprotic solvents like DMSO have been shown to stabilize charged intermediates and lower activation barriers in proline-catalyzed reactions. acs.org

Transition State Analysis in Catalytic Cycles

The stereochemical outcome of proline-catalyzed reactions is determined at the transition state of the C-C bond-forming step. acs.orgwikipedia.orgnih.gov Transition state analysis using DFT allows for the examination of the geometry and energy of various possible transition state structures. acs.orgacs.org For catalysts derived from proline, the generally accepted model involves a six-membered, chair-like transition state, often referred to as the Houk-List model. wikipedia.orgnih.govrsc.org In this model, the carboxylic acid group of proline (or its derivative) plays a crucial role in activating the electrophile and orienting the substrates through hydrogen bonding. wikipedia.orgacs.org

In the case of this compound, the pyridinylmethyl group would introduce additional steric and electronic factors that influence the transition state geometry. Computational analysis would be essential to predict how this bulky, electron-withdrawing substituent affects the stability of competing transition states, thereby influencing the enantioselectivity and diastereoselectivity of the reaction. acs.orgnih.govnih.gov

Investigation of Non-Covalent Interactions and Hydrogen Bonding in Organocatalysis

Non-covalent interactions, particularly hydrogen bonding, are fundamental to the efficacy and selectivity of proline-based organocatalysts. wikipedia.orggoogle.comacs.org The carboxylic acid group of proline is a key hydrogen bond donor, interacting with the electrophile to lower the LUMO energy and facilitate the reaction. wikipedia.orgacs.org The stereocontrolling transition state models for many proline-catalyzed reactions rely on these hydrogen-bonding interactions to fix the orientation of the reactants. acs.orgnih.govacs.org

For this compound, the nitrogen atom of the pyridine (B92270) ring can also act as a hydrogen bond acceptor, potentially interacting with the substrate or other molecules in the reaction medium. Furthermore, π-stacking and CH/π interactions between the pyridine ring and the substrates could also play a significant role in stabilizing the transition state. acs.orgacs.org DFT and other computational methods can quantify the strength and geometric importance of these varied non-covalent interactions, providing a detailed understanding of the factors governing stereoselectivity. acs.orgacs.org

Molecular Modeling and Dynamics Simulations to Predict Stereoselectivity

Beyond static DFT calculations of transition states, molecular modeling and molecular dynamics (MD) simulations offer a dynamic view of the catalytic process. nih.govrsc.org These methods can be used to explore the conformational landscape of the catalyst-substrate complex and to simulate the reaction trajectory, providing insights into the factors that control stereoselectivity. nih.govnih.gov

In Silico Studies of Substrate-Catalyst Interactions and Binding Affinities

With this compound, the bulky Boc protecting group and the pyridinylmethyl substituent will have a significant impact on substrate binding. Molecular docking and other computational methods can be used to model the interaction of various substrates with the catalyst, predicting their preferred binding modes and relative binding affinities. These studies can help to explain the substrate scope of the catalyst and to identify which substrates are likely to be converted with high efficiency and selectivity. acs.org

Elucidation of Catalyst Deactivation Pathways and Unproductive Side Reactions

Organocatalysts can be susceptible to deactivation through various pathways, including self-reaction, reaction with the product, or degradation under the reaction conditions. pnas.org Proline itself can undergo various side reactions, and understanding these unproductive pathways is important for optimizing reaction conditions and maintaining catalyst activity. rsc.org

For this compound, potential deactivation pathways could involve the modification of the pyridine ring or the hydrolysis of the Boc protecting group. Computational studies can be employed to investigate the energetics of these potential side reactions. By comparing the activation barriers for the desired catalytic cycle with those of potential deactivation pathways, it is possible to predict the conditions under which the catalyst will be most stable and effective. Furthermore, understanding the metabolism of proline in biological systems can provide clues to potential chemical degradation pathways of proline-based catalysts. nih.govnih.govresearchgate.net

Derivatization Chemistry and Post Synthetic Modifications of Boc S Alpha 4 Pyridinylmethyl Proline

The unique structural architecture of Boc-(S)-alpha-(4-pyridinylmethyl)-proline, featuring a Boc-protected secondary amine, a carboxylic acid, and a functionalized pyridine (B92270) ring, offers multiple avenues for derivatization and post-synthetic modification. These modifications are crucial for a wide range of applications, from tuning the physicochemical properties of peptidomimetics to developing novel catalysts and analytical reagents.

Biosynthetic Context and Synthetic Biology Applications

Investigation of Biosynthetic Analogues and Precursors of 4-Substituted Prolines

The natural world presents a variety of proline analogues, which serve as a foundation for understanding how a compound like Boc-(S)-alpha-(4-pyridinylmethyl)-proline might be biosynthesized. Proline itself is typically synthesized from glutamate (B1630785) via a pathway involving the enzymes γ-glutamyl kinase, γ-glutamyl phosphate (B84403) reductase, and pyrroline-5-carboxylate reductase. researchgate.netnih.gov Alternative pathways, such as one starting from ornithine, also exist in some organisms. researchgate.netnih.govnih.gov

Nature has also evolved enzymes to modify the proline ring. The most well-studied of these are the proline hydroxylases, which introduce hydroxyl groups at various positions on the proline ring. acs.orgnih.gov For instance, (2S,4R)-4-hydroxyproline is a common natural derivative that serves as a key precursor in many synthetic routes to other 4-substituted prolines. ethz.ch The existence of these natural analogues suggests that the fundamental proline scaffold is amenable to enzymatic modification.

While a direct biosynthetic pathway to a 4-pyridinylmethyl substituted proline has not been identified, the study of other 4-substituted prolines, such as those with alkyl or arylmethyl groups, provides valuable insights. ethz.ch Research into the synthesis of these analogues often relies on chemical modifications of naturally occurring hydroxyproline (B1673980), highlighting the current reliance on semi-synthetic rather than fully biosynthetic routes for many complex proline derivatives. ethz.chnih.gov The development of fully biosynthetic pathways for such compounds remains a significant goal in synthetic biology.

Chemoenzymatic Synthesis Approaches Utilizing Proline-Modifying Enzymes

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a promising approach for producing complex molecules like this compound. This strategy often leverages the capabilities of proline-modifying enzymes. researchgate.netnih.gov

A key class of enzymes in this context is the proline hydroxylases (P4Hs), which are non-heme iron-dependent dioxygenases. acs.orggoogle.com These enzymes have been the focus of significant protein engineering efforts to alter their substrate specificity and regioselectivity. acs.orgbiorxiv.orgbiorxiv.org For example, engineered P4Hs could potentially be used to hydroxylate a proline precursor, which could then be chemically modified to introduce the 4-pyridinylmethyl group.

Another chemoenzymatic strategy involves the use of enzymes to modify the N-terminus of proline-containing peptides. For instance, tyrosinase has been used to oxidize phenol (B47542) derivatives, which then couple to N-terminal proline residues. chemrxiv.org While this applies to peptides, it demonstrates the potential for enzymatic modifications at the proline ring.

Furthermore, lipases have been employed in the chemoenzymatic synthesis of hydroxyproline derivatives, showcasing their utility in the stereoselective synthesis of proline analogues. researchgate.net The application of such enzymes could be envisioned in a multi-step chemoenzymatic route to this compound, where an enzymatic step provides a key chiral intermediate that is then elaborated through chemical synthesis.

Engineering of Biosynthetic Pathways for Novel Proline Derivatives

The engineering of entire biosynthetic pathways in microbial hosts is a frontier in synthetic biology for producing non-natural amino acids. nih.govportlandpress.comcolumbia.edu While a pathway for this compound has not been constructed, the principles for doing so can be extrapolated from research on other proline derivatives.

A hypothetical engineered pathway could begin with the overexpression of the native proline biosynthetic genes to increase the intracellular pool of L-proline. nih.gov Subsequently, an engineered or newly discovered enzyme capable of modifying the C4 position of proline would be introduced. This could be a modified P4H with altered substrate specificity, or a novel enzyme discovered through genome mining.

The concept of "proline editing" provides a powerful tool for creating diverse proline derivatives within a peptide context. nih.gov This method involves incorporating hydroxyproline into a peptide and then chemically modifying the hydroxyl group. nih.gov While this is a post-synthesis modification, it points to the potential of using a biological scaffold for chemical diversification.

The ultimate goal would be to engineer a complete de novo pathway. This would involve introducing a set of enzymes that could, for example, catalyze the condensation of a pyridine-containing precursor with a glutamate-derived intermediate to form the desired 4-pyridinylmethylproline. The final step would be the in vivo protection of the amine with a Boc group, although this is more typically a step in chemical synthesis. The development of such a pathway would represent a significant achievement in synthetic biology, enabling the sustainable and scalable production of this and other novel proline derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-(S)-alpha-(4-pyridinylmethyl)-proline, and how do reaction conditions influence yield and stereochemical purity?

  • Methodological Answer : The synthesis typically involves introducing the 4-pyridinylmethyl group to the alpha position of proline. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or C-H functionalization strategies are common . The Boc group is introduced via tert-butoxycarbonyl anhydride (Boc₂O) under basic conditions (e.g., DMAP in DCM) to protect the amine. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DMF) critically impact stereochemical outcomes. Purification via flash chromatography (silica gel, 5–10% MeOH in DCM) is recommended .
Synthetic Step Key Conditions Yield Range Stereopurity (HPLC)
Proline functionalizationPd(OAc)₂, ligand, 80°C, DMF50–70%>95% ee
Boc protectionBoc₂O, DMAP, DCM, 0°C → RT85–95%>99% ee

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm Boc group integration (δ ~1.4 ppm for tert-butyl) and pyridinyl protons (δ 7.2–8.5 ppm) .
  • HPLC-MS : Monitor molecular ion ([M+H]⁺) and retention time against a reference standard.
  • Circular Dichroism (CD) : Verify the (S)-configuration via Cotton effects at 220–250 nm .

Q. What solvent systems are optimal for this compound in peptide coupling reactions?

  • Methodological Answer : Use polar aprotic solvents (DMF, DMSO) for solubility. For SPPS (solid-phase peptide synthesis), DCM/DMF (1:1) with HOBt/EDCI coupling agents ensures efficient amide bond formation . Avoid aqueous bases to prevent Boc deprotection .

Advanced Research Questions

Q. How does the 4-pyridinylmethyl substituent influence peptide secondary structure compared to other proline derivatives (e.g., Boc-(S)-alpha-(3-phenyl-allyl)-proline)?

  • Methodological Answer : The 4-pyridinyl group introduces steric bulk and π-π stacking potential, stabilizing polyproline II (PPII) helices. CD spectroscopy and MD simulations reveal a 10–15% increase in helical content vs. phenyl-allyl derivatives. However, this may reduce conformational flexibility in loop regions .
Derivative Helicity (CD, % PPII) Thermal Stability (Tm, °C)
This compound78%62
Boc-(S)-alpha-(3-phenyl-allyl)-proline65%55

Q. What experimental strategies resolve contradictions in enzymatic hydrolysis rates of this compound-containing peptides?

  • Methodological Answer : Discrepancies often arise from enzyme-substrate binding dynamics. Use:

  • Kinetic Assays : Measure kₐₜ/Kₘ with serine proteases (e.g., trypsin) under varied pH (6.5–8.0).
  • X-ray Crystallography : Co-crystallize peptides with enzymes to identify steric clashes with the 4-pyridinyl group .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding enthalpy changes induced by the substituent .

Q. How can researchers modulate the electronic properties of the 4-pyridinylmethyl group to enhance bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃ at the pyridine 3-position) via post-functionalization. This increases electrophilicity, enhancing interactions with charged residues in target proteins (e.g., kinases). Monitor effects via SPR (surface plasmon resonance) binding assays .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for this compound-derived peptides?

  • Methodological Answer : Variations in cell permeability and off-target effects are common. Address by:

  • Metabolic Stability Assays : Compare half-life (t₁/₂) in hepatocyte microsomes.
  • Confocal Microscopy : Track fluorescently labeled peptides in live cells to correlate localization with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.